molecular formula C17H23NO2 B13325635 tert-Butyl 6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate

tert-Butyl 6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B13325635
M. Wt: 273.37 g/mol
InChI Key: YWEFABZBBKVNMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features. The spirocyclic framework provides a rigid and three-dimensional structure, which can be beneficial in drug design for improving binding affinity and selectivity towards biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate typically involves the formation of the spirocyclic ring system followed by functionalization. One common method involves the cyclization of a suitable precursor under basic conditions. For example, the reaction of a phenyl-substituted azetidine with a tert-butyl ester can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow chemistry and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides to introduce different substituents on the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyl 6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its rigid structure.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can enhance the compound’s efficacy as a therapeutic agent. The exact pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s lipophilicity and improve its ability to interact with hydrophobic pockets in biological targets.

Properties

IUPAC Name

tert-butyl 6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-16(2,3)20-15(19)18-11-17(12-18)9-14(10-17)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEFABZBBKVNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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